3-Butoxyaniline hydrochloride 3-Butoxyaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 70743-76-9
VCID: VC4173430
InChI: InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H
SMILES: CCCCOC1=CC=CC(=C1)N.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69

3-Butoxyaniline hydrochloride

CAS No.: 70743-76-9

Cat. No.: VC4173430

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69

* For research use only. Not for human or veterinary use.

3-Butoxyaniline hydrochloride - 70743-76-9

Specification

CAS No. 70743-76-9
Molecular Formula C10H16ClNO
Molecular Weight 201.69
IUPAC Name 3-butoxyaniline;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H
Standard InChI Key HOQFMILTYTWOSF-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Butoxyaniline hydrochloride consists of a benzene ring with a butoxy (-O-C₄H₉) group at the 3-position and an aniline (-NH₂) group at the 4-position, stabilized as a hydrochloride salt. The hydrochloride moiety improves aqueous solubility, a critical factor for biological testing . The SMILES notation for the compound is CCCCOC1=CC=CC(=C1)N.Cl, reflecting its branched alkoxy chain and ionic chloride component.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
IUPAC Name3-butoxyaniline hydrochloride
SolubilityEnhanced in aqueous media
StabilityHygroscopic; store in dry conditions

While exact solubility data remain unspecified, the hydrochloride form generally increases polar interactions, making it more soluble than the freebase aniline . The compound’s hygroscopic nature necessitates storage in airtight containers under inert atmospheres to prevent degradation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-butoxyaniline hydrochloride typically proceeds via the alkylation of 3-aminophenol with 1-bromobutane in the presence of a strong base such as sodium hydride (NaH). This method, adapted from analogous alkoxyaniline syntheses, involves nucleophilic substitution where the phenoxide ion attacks the alkyl bromide . Subsequent treatment with hydrochloric acid yields the hydrochloride salt:

3-Aminophenol + 1-BromobutaneNaH3-ButoxyanilineHCl3-Butoxyaniline Hydrochloride\text{3-Aminophenol + 1-Bromobutane} \xrightarrow{\text{NaH}} \text{3-Butoxyaniline} \xrightarrow{\text{HCl}} \text{3-Butoxyaniline Hydrochloride}

Reaction conditions (e.g., reflux in anhydrous tetrahydrofuran) optimize yield, while purification employs techniques like recrystallization or column chromatography .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to enhance efficiency. Advanced purification methods, such as fractional distillation under reduced pressure, ensure high purity (>98%). Patent literature highlights similar benzylamine derivatives produced via automated systems, minimizing human exposure to hazardous intermediates .

Research and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its amine group facilitates conjugation with carbonyl compounds, enabling the formation of Schiff bases or urea derivatives for drug discovery .

Chemical Synthesis

In organic chemistry, 3-butoxyaniline hydrochloride acts as a building block for heterocyclic compounds. For example, Biginelli reactions employ similar anilines to synthesize dihydropyrimidinones, which exhibit antimalarial and antihypertensive properties .

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